Diisopropylaminoethanethiol

Description

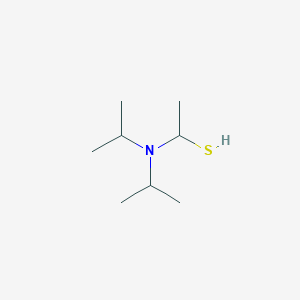

Structure

3D Structure

Properties

Molecular Formula |

C8H19NS |

|---|---|

Molecular Weight |

161.31 g/mol |

IUPAC Name |

1-[di(propan-2-yl)amino]ethanethiol |

InChI |

InChI=1S/C8H19NS/c1-6(2)9(7(3)4)8(5)10/h6-8,10H,1-5H3 |

InChI Key |

GUCJMDSANSMBMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(C)S |

Synonyms |

2-(N,N-diisopropylamino)ethanethiol 2-(N,N-diisopropylamino)ethanethiol hydrochloride diisopropylaminoethanethiol |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Conventional Synthetic Pathways to Diisopropylaminoethanethiol

Traditional methods for synthesizing this compound have relied on established organic reactions, providing foundational routes to this compound.

Nucleophilic Substitution Reactions for Precursor Synthesis

A primary route for preparing the precursors to this compound involves nucleophilic substitution reactions. scirp.orgresearchgate.netlibretexts.org A common strategy is the reaction of diisopropylamine (B44863) with a suitable electrophile, such as 2-chloroethylamine, under basic conditions to form the backbone of the target molecule. This initial substitution is a critical step in assembling the necessary carbon-nitrogen framework before the introduction of the thiol group.

Another well-established method involves the formation of isothiouronium salts from 2-(dialkylamino)ethyl chlorides by reacting them with thiourea. researchgate.net This is followed by alkaline hydrolysis to yield the desired 2-(dialkylamino)ethanethiol. researchgate.net This two-step process provides a reliable, albeit sometimes low-yielding, pathway to the final product.

Table 1: Nucleophilic Substitution Precursor Synthesis

| Reactants | Reagents | Product | Notes |

|---|---|---|---|

| Diisopropylamine, 2-chloroethylamine | Base | 2-(Diisopropylamino)ethylamine | Forms the C-N framework. |

Reductive Amination Strategies

Reductive amination offers an alternative and versatile approach to forming the amine portion of this compound. masterorganicchemistry.comorganic-chemistry.org This method typically involves the reaction of an appropriate aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com While direct alkylation of amines can be difficult to control and may lead to multiple alkylations, reductive amination provides a more controlled, high-yield alternative. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce imines in the presence of other functional groups. masterorganicchemistry.comorganic-chemistry.org

Alkylation of Thiol Functional Groups

The direct alkylation of a pre-existing thiol-containing molecule is another synthetic strategy. smolecule.comjmaterenvironsci.com This approach involves the treatment of a thiol with an alkylating agent, such as an alkyl halide, in the presence of a base to facilitate the formation of a thioether. jmaterenvironsci.com In the context of this compound synthesis, this could involve reacting a suitable diisopropylamino-functionalized alkyl halide with a thiol source. smolecule.com The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions. jmaterenvironsci.com

Reduction of Disulfide and Sulfoxide (B87167) Intermediates

The reduction of oxidized sulfur species, such as disulfides and sulfoxides, presents another pathway to this compound. smolecule.comscience.gov Disulfides, which can form from the air oxidation of thiols, can be reduced back to the corresponding thiol using various reducing agents. smolecule.comunt.edu Similarly, sulfoxide intermediates can also be reduced to the thiol. smolecule.com This method is often employed as a final step in a multi-step synthesis or to regenerate the thiol from its oxidized byproducts.

Advanced Synthetic Approaches and Scalability Studies

To improve efficiency, yield, and environmental impact, more advanced synthetic methods are being explored.

Catalytic Systems in this compound Formation

Table 2: Summary of Synthetic Reactions

| Reaction Type | Key Features |

|---|---|

| Nucleophilic Substitution | Foundational for precursor synthesis. researchgate.net |

| Reductive Amination | Controlled formation of the amine group. masterorganicchemistry.comorganic-chemistry.org |

| Alkylation of Thiols | Direct formation of the carbon-sulfur bond. smolecule.comjmaterenvironsci.com |

| Reduction of Intermediates | Conversion of oxidized sulfur species to the thiol. smolecule.comscience.gov |

Continuous Flow Reactor Methodologies for Industrial Scalability

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of chemicals, offering numerous advantages over traditional batch processing. mt.com For the production of this compound, continuous flow reactors provide enhanced control over reaction parameters, improved safety, and greater scalability. mt.com

In a typical continuous flow setup, reactants are pumped through a series of tubes or microreactors where the reaction occurs. mt.com This configuration allows for precise control of temperature, pressure, and residence time, leading to more consistent product quality and higher yields. The industrial scalability of this compound synthesis is significantly enhanced by employing continuous flow reactors. The synthesis can involve the reaction of diisopropylamine with ethylene (B1197577) sulfide.

The benefits of utilizing continuous flow methodologies for the synthesis of thiols and related compounds are well-documented. These systems facilitate rapid mixing and efficient heat transfer, which is particularly advantageous for managing highly exothermic reactions. mt.comosti.gov Furthermore, the modular nature of flow chemistry setups allows for flexible and customizable workflows, enabling seamless integration of reaction, workup, and purification steps. mt.commit.edu The ability to operate under a wide range of conditions, including elevated temperatures and pressures, can accelerate reaction rates and improve efficiency. mt.com

Recent advancements in continuous flow technology, such as the integration of real-time monitoring techniques like in-situ FTIR spectroscopy, provide continuous feedback on the reaction's progress, allowing for dynamic optimization and control. mt.com This level of process understanding is invaluable for the industrial production of this compound, ensuring high-quality output and operational efficiency.

Purification and Isolation Techniques in Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product meets the required purity specifications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Reduced-Pressure Distillation for Compound Purity

Reduced-pressure distillation, also known as vacuum distillation, is a crucial technique for purifying compounds that are sensitive to high temperatures or have high boiling points at atmospheric pressure. rochester.edu This method is particularly well-suited for the purification of this compound, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition and the formation of unwanted byproducts. rochester.eduresearchgate.net

The principle behind reduced-pressure distillation is that the boiling point of a liquid is dependent on the pressure exerted upon it. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is lowered. rochester.edu This is essential for achieving high purity, often exceeding 95%.

The process involves placing the crude this compound in a distillation flask, which is then connected to a vacuum source. rochester.edu As the pressure is reduced, the flask is gently heated, causing the compound to vaporize. The vapor then passes through a condenser, where it is cooled and reverts to its liquid state, and is collected in a receiving flask. rochester.edu Impurities with significantly different boiling points are left behind in the distillation flask or are removed as earlier or later fractions.

Table 2: Key Parameters in Reduced-Pressure Distillation

| Parameter | Description | Importance for this compound Purification |

|---|---|---|

| Pressure | The pressure inside the distillation apparatus. | Lowering the pressure reduces the boiling point, preventing thermal degradation. rochester.edu |

| Temperature | The temperature at which the liquid is heated. | Must be carefully controlled to ensure selective vaporization of the target compound. |

| Condenser Efficiency | The ability of the condenser to cool the vapor back into a liquid. | Crucial for maximizing the recovery of the purified product. |

| Fractionation | The separation of different components based on their boiling points. | Allows for the isolation of the pure compound from impurities. |

The efficiency of reduced-pressure distillation is influenced by several factors, including the stability of the vacuum, the efficiency of the condenser, and the design of the distillation column. For compounds like this compound, careful control of these parameters is necessary to achieve the desired level of purity. rochester.edu

Chemical Reactivity and Mechanistic Investigations of Diisopropylaminoethanethiol

Reactivity of the Thiol Moiety

The sulfur atom of the thiol group in diisopropylaminoethanethiol is the primary site of its characteristic chemical transformations.

Oxidative Transformations: Disulfide and Sulfonic Acid Formation.benchchem.com

The thiol group of this compound is susceptible to oxidation, leading to the formation of either the corresponding disulfide, bis(2-diisopropylaminoethyl) disulfide, or the more highly oxidized sulfonic acid, 2-diisopropylaminoethylsulfonic acid. osti.gov The specific product depends on the nature and strength of the oxidizing agent employed. Air oxidation, for instance, can lead to the formation of disulfide byproducts.

Radical Intermediate Pathways (e.g., H₂O₂)

In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), the oxidation of thiols can proceed through radical intermediates. While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general mechanism for thiol oxidation by peroxides involves the formation of a sulfenic acid intermediate (RSOH), which can then react further. With hydrogen peroxide, the reaction can be complex, potentially involving hydroxyl radicals that abstract the thiol hydrogen to form a thiyl radical (RS•). Two thiyl radicals can then combine to form a disulfide (RSSR). The formation of 2-diisopropylaminoethylsulfonic acid has been noted as a result of treatment with performic acid, a stronger oxidizing agent derived from hydrogen peroxide. osti.gov The decontamination of chemical warfare agents, for which this compound is a hydrolysis product, often employs hydrogen peroxide-based systems. researchgate.netacs.org These systems can be activated by various means to enhance their oxidative power. researchgate.net

Direct Electrophilic Attack Mechanisms (e.g., KMnO₄)

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can directly oxidize thiols to sulfonic acids. celnisprava.gov.cz The mechanism involves the electrophilic attack of the manganese center on the nucleophilic sulfur atom. For alkenes, KMnO₄ is known to form a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to a diol. orgosolver.com A similar initial interaction with the thiol sulfur is expected, followed by a series of oxidative steps that ultimately lead to the sulfonic acid. The high oxidation state of manganese in permanganate allows for the complete oxidation of the sulfur atom.

Reductive Conversion to Corresponding Amines.benchchem.com

The thiol group in this compound can be reduced to yield the corresponding amine, 2-(diisopropylamino)ethane. This transformation effectively removes the sulfur-containing functional group. Reagents commonly used for such reductions include powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically exothermic and can proceed with high purity. Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may result in partial reduction or the formation of thioethers, sometimes requiring a catalyst like palladium on carbon (Pd/C). Reductive amination is a general method for synthesizing amines from carbonyl compounds and can be achieved with various reducing agents. organic-chemistry.orglibretexts.org

Nucleophilic Substitution Reactions.benchchem.com

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This allows it to readily participate in nucleophilic substitution reactions, such as Sₙ2 reactions, where it displaces a leaving group on an electrophilic carbon atom. This reactivity is fundamental to its role as a precursor in the synthesis of more complex molecules, including the chemical warfare agent VX, where it reacts with an ethyl methylphosphonic acid derivative. The nucleophilicity of the thiol is influenced by factors such as steric hindrance around the sulfur atom and the polarity of the solvent. For instance, reactions in polar aprotic solvents like acetonitrile (B52724) can show enhanced yields compared to less polar solvents like tetrahydrofuran (B95107) (THF) due to better stabilization of charged intermediates.

Thiol-Ene Click Chemistry Applications.smolecule.com

This compound is a suitable substrate for thiol-ene click chemistry. smolecule.com This type of reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene), typically initiated by radicals or a nucleophile. magtech.com.cnrsc.org The reaction is characterized by high efficiency, selectivity, and mild reaction conditions, making it a powerful tool in polymer synthesis and materials science. smolecule.commagtech.com.cnrsc.org The thiol group of this compound can react with various alkenes to form thioether linkages, enabling the construction of specific molecular architectures and the functionalization of materials. smolecule.com This approach has been widely used for surface modification and bioconjugation. nih.govrsc.org

Interactive Data Tables

Table 1: Reactivity of the Thiol Moiety in this compound

| Reaction Type | Reagent(s) | Product(s) | Key Observations |

|---|---|---|---|

| Oxidation | Air | Bis(2-diisopropylaminoethyl) disulfide | Forms disulfide byproducts. |

| H₂O₂ | Sulfenic acid (intermediate), Disulfide, Sulfonic acid | Can proceed via radical pathways. osti.govresearchgate.net | |

| KMnO₄ | 2-Diisopropylaminoethylsulfonic acid | Strong oxidizing agent, direct electrophilic attack. celnisprava.gov.cz | |

| Reduction | LiAlH₄ | 2-(Diisopropylamino)ethane | Exothermic reaction, high purity. |

| NaBH₄/Pd-C | Partially reduced thioether | Moderate yields. | |

| Nucleophilic Substitution | Alkyl halides | Thioethers | Acts as a strong nucleophile (thiolate). |

| Thiol-Ene Click Chemistry | Alkenes | Thioethers | Efficient for polymer synthesis and surface modification. smolecule.commagtech.com.cn |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis(2-diisopropylaminoethyl) disulfide |

| 2-Diisopropylaminoethylsulfonic acid |

| Hydrogen peroxide |

| Potassium permanganate |

| Lithium aluminum hydride |

| 2-(Diisopropylamino)ethane |

| Sodium borohydride |

| Tetrahydrofuran |

| Acetonitrile |

| VX |

Formation of Thioether Compounds

The thiol (-SH) group of this compound is a potent nucleophile, readily participating in reactions to form thioethers (R-S-R'). This reactivity is central to its utility in organic synthesis, where it is used to introduce the 2-(diisopropylamino)ethylthio moiety onto various molecular scaffolds. rsc.org The formation of the carbon-sulfur bond typically proceeds via nucleophilic substitution or addition reactions.

Research and patent literature provide specific examples of this transformation. In one documented synthesis, the hydrochloride salt of this compound is reacted with a substituted benzocarbazole derivative to yield the corresponding thioether. science.gov Similarly, the reaction of N,N-diisopropylaminoethanethiol with dimethyl chlorophosphate is used to produce Dimethyl VX (DMVX), a compound containing a P-S thioether-like bond. google.com

The thiol's nucleophilicity is also effective in displacing leaving groups from heterocyclic systems. For instance, its reaction with a chloro-substituted pyrazolopyrimidine results in the formation of a stable thioether, a key step in the synthesis of more complex molecules. mdpi.com

Table 1: Examples of Thioether Formation Reactions

| Electrophilic Substrate | Nucleophile | Resulting Thioether Structure | Reaction Type |

|---|---|---|---|

| Substituted Benzocarbazole | This compound HCl | 8-(2-diisopropylamino-ethylsulfanyl)-...-benzocarbazole science.gov | Nucleophilic Substitution |

| Dimethyl chlorophosphate | N,N-diisopropylaminoethanethiol | Dimethyl VX google.com | Nucleophilic Substitution |

| 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | This compound | {2-[1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-ethyl}-diisopropyl-amine mdpi.com | Nucleophilic Substitution |

Reactivity of the Amine Moiety

The diisopropylamino group of the molecule primarily exhibits basic and nucleophilic properties, characteristic of a secondary amine. Its basicity is evidenced by the stable hydrochloride salt form in which the compound is often supplied and utilized. science.gov While the bulky isopropyl groups provide significant steric hindrance, which can moderate its nucleophilicity compared to less substituted amines, the nitrogen atom remains a reactive center.

A significant reaction pathway involving the amine moiety is intramolecular cyclization. Mechanistic studies on the degradation of related compounds suggest that the amine can act as an internal nucleophile. For example, cleavage of the S-C bond in a related structure was proposed to form a diisopropylvinylamine isomer, potentially via an N,N-diisopropyl aziridinium (B1262131) intermediate. acs.org This type of cyclization, where the nitrogen atom attacks the carbon bearing the thiol group to displace it, is a known reactive pathway for molecules containing both amine and leaving group functionalities on adjacent carbons. This mechanism is analogous to the formation of the reactive aziridinium ion from nitrogen mustards. rsc.org

Bifunctional Reactivity in Organic Transformations

The dual functionality of this compound, possessing both a thiol and an amine group, makes it a valuable linker molecule for surface modification and bioconjugation. smolecule.com The distinct chemical affinities of each group allow for orthogonal reactions, where one part of the molecule binds to one type of material and the other part remains free for further functionalization.

The thiol group has a particularly strong affinity for noble metal surfaces. This has been exploited in the development of analytical substrates, where this compound (abbreviated as IDA or DIPAET) is used to functionalize gold nanoparticles for Surface-Enhanced Raman Scattering (SERS) applications. researchgate.netresearchgate.net In this context, the thiol forms a strong covalent bond with the gold surface, creating a self-assembled monolayer.

Once anchored to a surface via the thiol group, the diisopropylamino moiety is exposed, presenting a new set of chemical properties to the surface. The amine can be protonated to create a positively charged surface or can be used as a nucleophilic handle to attach other molecules, such as proteins or fluorophores, through the formation of amide bonds or other linkages. This bifunctional approach allows for the precise engineering of surfaces for applications in sensors, biomaterials, and molecular electronics. researchgate.net

Coordination Chemistry and Ligand Properties of Diisopropylaminoethanethiol

Ligand Behavior and Coordination Modes

The dual functionality of Diisopropylaminoethanethiol enables it to act as either a monodentate or a bidentate ligand. The specific coordination mode adopted is largely dependent on the electronic properties of the metal center and the steric hindrance imposed by the bulky isopropyl groups on the nitrogen atom.

In certain coordination environments, this compound can act as a monodentate ligand, coordinating to a metal center exclusively through the sulfur atom of the deprotonated sulfhydryl group (thiolate). This mode of coordination is particularly favored by soft metal ions that have a high affinity for soft sulfur donors, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. The bulky diisopropylamino group can sterically hinder the approach of the nitrogen atom to the metal center, further promoting monodentate coordination through the more accessible sulfur atom.

Spectroscopic evidence, such as the disappearance of the S-H stretching vibration in infrared (IR) spectra and significant shifts in the ¹H and ¹³C NMR signals of the carbon atoms adjacent to the sulfur, can confirm the coordination of the thiolate group to the metal ion researchgate.net.

This compound can also function as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a metal ion through both the sulfur and nitrogen atoms. This chelation results in enhanced thermodynamic stability of the resulting complex, an effect known as the chelate effect. Bidentate coordination is more likely to occur with metal ions that have a favorable coordination number and geometry to accommodate the N,S donor set.

While the steric bulk of the isopropyl groups might pose some hindrance, the flexibility of the ethanethiol backbone can allow the nitrogen atom to approach the metal center for coordination. The formation of a chelate ring can be confirmed by spectroscopic techniques. For instance, in addition to the changes observed for sulfur coordination, shifts in the IR bands associated with the C-N vibrations and changes in the NMR signals of the protons and carbons near the nitrogen atom would indicate its involvement in coordination. In the case of similar aminothiol ligands, coordination through both sulfur and nitrogen has been indicated in complexes with certain metals researchgate.net.

Synthesis and Characterization of Metal-Diisopropylaminoethanethiol Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties. While specific studies on this compound complexes with Zinc(II), Cadmium(II), and Mercury(II) are not extensively documented, the behavior of analogous aminothiol ligands provides insight into their expected characteristics.

Zinc(II), a borderline hard acid, has a flexible coordination geometry, commonly adopting tetrahedral or octahedral arrangements. It can form stable complexes with ligands containing sulfur and nitrogen donor atoms nih.govnih.govkcl.ac.uk. The interaction of Zinc(II) with this compound is expected to lead to the formation of either monodentate or bidentate complexes depending on the reaction conditions.

The synthesis of a Zinc(II) complex with the related ligand 2-aminoethanethiol hydrochloride has been reported, resulting in a complex with the formula (C₂H₆NS)₂Zn·ZnCl₂ nih.gov. This suggests that this compound could form similar binuclear or polynuclear complexes with Zinc(II). The characterization of such complexes would typically involve elemental analysis, IR, and NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the precise coordination environment of the Zinc(II) ion.

Table 1: Expected Characterization Data for a Hypothetical [Zn(this compound)₂] Complex

| Technique | Expected Observation |

| Elemental Analysis | Consistent with the proposed formula. |

| FT-IR (cm⁻¹) | Disappearance of ν(S-H) band; Shift in ν(C-N) and ν(C-S) bands. |

| ¹H NMR (ppm) | Upfield or downfield shifts of protons adjacent to S and N atoms. |

| ¹³C NMR (ppm) | Shifts in the signals of carbons bonded to S and N atoms. |

| Molar Conductivity | Low values, indicating a non-electrolytic nature in a suitable solvent. |

Cadmium(II) is a soft metal ion that exhibits a strong affinity for sulfur-containing ligands nih.govresearchgate.net. Its coordination chemistry with aminothiols has been a subject of interest. Studies on Cadmium(II) complexes with ligands similar to this compound, such as 2-[[2-(dimethylamino)ethyl]amino]ethanethiol, have been reported wm.eduwm.edu. These studies indicate that Cadmium(II) can form stable complexes where the aminothiol ligand acts in a multidentate fashion.

The coordination geometry of Cadmium(II) in these complexes can vary, with both tetrahedral and octahedral geometries being common nih.govmeasurebiology.org. The synthesis of Cadmium(II)-Diisopropylaminoethanethiol complexes would likely proceed readily in solution, and their characterization would provide valuable information on the coordination preferences of Cadmium(II) with this specific N,S ligand.

Table 2: Expected Characterization Data for a Hypothetical [Cd(this compound)₂Cl₂] Complex

| Technique | Expected Observation |

| Elemental Analysis | Consistent with the proposed formula. |

| FT-IR (cm⁻¹) | Absence of ν(S-H) band; Shifts in ν(C-N) and ν(C-S) bands. |

| ¹H NMR (ppm) | Broadening and shifting of signals for protons near the metal center. |

| ¹³C NMR (ppm) | Shifts in the resonances of carbons in the chelate ring. |

| X-ray Crystallography | Would reveal the coordination geometry (e.g., distorted tetrahedral) and bond lengths. |

Mercury(II) is a very soft metal ion with an exceptionally high affinity for soft donors like sulfur nih.gov. The interaction of Mercury(II) with thiol-containing molecules is a significant area of research in bioinorganic chemistry researchgate.net. Studies on Mercury(II) complexes with 2-aminoethanethiol have shown that coordination primarily occurs through the sulfur atom, as indicated by the absence of S-H vibrations in IR spectra and significant downfield shifts in the C-S resonance in ¹³C NMR researchgate.netresearchgate.net. In some cases, coordination through both sulfur and nitrogen has been suggested researchgate.netresearchgate.net.

Table 3: Expected Characterization Data for a Hypothetical [Hg(this compound)Cl] Complex

| Technique | Expected Observation |

| Elemental Analysis | Consistent with the proposed formula. |

| FT-IR (cm⁻¹) | Disappearance of the ν(S-H) band around 2550 cm⁻¹. Shift in ν(C-S) band. |

| ¹H NMR (ppm) | Significant downfield shift of the protons on the carbon adjacent to the sulfur atom. |

| ¹³C NMR (ppm) | Significant downfield shift of the carbon atom bonded to sulfur. |

| Molar Conductivity | Would indicate whether the complex is ionic or neutral in solution. |

Platinum(II) Complexes

While Platinum(II) is well-known for forming stable, square planar complexes with thiol-containing ligands, specific research detailing the synthesis and crystal structure of its complexes with this compound is not prominently available. Studies on similar, less sterically hindered aminothiols like 2-aminoethanethiol show the formation of bridged, dinuclear Pt(II) complexes. It is plausible that this compound could form mononuclear complexes of the type [Pt(L)₂Cl₂] or, acting as a bidentate ligand, [Pt(L)₂], where L represents the deprotonated thiolate form of the ligand. The bulky isopropyl groups would likely favor the formation of trans isomers in a square planar geometry to minimize steric repulsion.

Palladium(II) Complexes

Similar to Platinum(II), Palladium(II) typically forms square planar complexes. The coordination chemistry of Pd(II) with aminothiols is well-established, but specific studies focused on this compound are scarce. It is expected that the ligand would coordinate through both the nitrogen and sulfur atoms, forming a stable five-membered chelate ring. The resulting complexes would likely be neutral, mononuclear species, such as [Pd(L)₂], with the ligand in its anionic thiolate form.

Osmium(IV) Complexes

The coordination chemistry of Osmium is diverse, with the +4 oxidation state often leading to octahedral complexes. Research on Osmium(IV) complexes with simple aminothiol ligands like this compound is not widely reported. Synthesis of such complexes might involve the reaction of an Osmium(IV) precursor, like K₂[OsCl₆], with the ligand. The resulting complex would likely be an octahedral species, potentially of the formula [Os(L)₂Cl₂], where the aminothiol acts as a bidentate ligand.

Silver(I) Polymeric Complexes

Silver(I) has a strong affinity for sulfur donors and is known to form a wide variety of coordination polymers. The geometry around the Ag(I) center can vary from linear to trigonal planar to tetrahedral. With a ligand like this compound, the formation of polymeric chains or networks is highly probable. The ligand could act as a bridging unit, with the sulfur atom coordinating to one silver center and the nitrogen to another, or more complex bridging modes could occur. The specific structure would be highly dependent on the reaction conditions and the counter-ion present.

Chromium(III), Cobalt(II), Nickel(II), and Copper(I) Complexes

Detailed studies on the coordination of this compound with this group of first-row transition metals are not extensively documented. However, based on their known coordination preferences, the following behaviors can be anticipated:

Chromium(III): Cr(III) almost exclusively forms octahedral complexes due to its d³ electronic configuration. With this compound acting as a bidentate N,S-donor, a complex of the type [Cr(L)₃] or [Cr(L)₂(Solvent)₂] could be formed.

Cobalt(II): Co(II) (d⁷) can adopt various geometries, including octahedral and tetrahedral. With a sterically demanding ligand like this compound, the formation of a tetrahedral complex, [Co(L)₂], is a strong possibility.

Nickel(II): Ni(II) (d⁸) chemistry is rich with square planar, tetrahedral, and octahedral complexes. The strong field nature of the N,S donor set and the steric bulk might favor the formation of a square planar, diamagnetic complex of the type [Ni(L)₂].

Copper(I): Cu(I) (d¹⁰) typically forms linear or tetrahedral complexes. Given the soft nature of both Cu(I) and the sulfur donor, a strong Cu-S bond is expected. A likely product would be a tetrahedral complex, possibly polymeric or a discrete cluster, depending on the stoichiometry.

Role in Environmental and Biological Degradation Studies

Diisopropylaminoethanethiol as a Hydrolysis Product of Chemical Warfare Agents

This compound is a key indicator and product of the degradation of V-series nerve agents, most notably VX. Its presence in environmental samples is a definitive marker for the breakdown of this highly toxic chemical warfare agent.

The nerve agent VX, known chemically as O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate, degrades in the environment primarily through hydrolysis, leading to the formation of this compound (also referred to as DESH in some literature). nih.govscience.gov This process involves the chemical breakdown of the VX molecule in the presence of water.

The principal pathway for the hydrolysis of VX is the cleavage of the phosphorus-sulfur (P-S) bond. nih.govscience.govscience.govrsc.orgdtic.mil This scission of the VX molecule results in the formation of two main products: this compound and ethyl methylphosphonic acid (EMPA). nih.govevitachem.com The breaking of the P-S bond is a critical step in the detoxification of VX, as it separates the toxic phosphonate (B1237965) moiety from the diisopropylaminoethyl group. rsc.org While other degradation pathways exist, such as the cleavage of the S-C bond, the formation of this compound via P-S bond scission is the predominant route, especially in aqueous and alkaline environments. nih.govnih.govresearchgate.net

As a degradation product of the persistent nerve agent VX, the environmental fate of this compound is of significant interest. researchgate.net While VX itself is designed to persist in the environment, its breakdown products, including this compound, have different chemical and physical properties that govern their behavior. smolecule.com Studies indicate that this compound can be air-oxidized to form bis(2-diisopropylaminoethyl)disulfide. osti.govunt.edu The persistence of these degradation products is a factor in the long-term environmental monitoring and remediation of sites contaminated with VX.

The degradation of VX, and consequently the formation of this compound, is significantly influenced by the surface on which it is deposited. Concrete, a common urban and industrial material, provides a reactive surface for VX degradation. nih.govresearchgate.net Studies using secondary ion mass spectrometry (SIMS) have shown that VX degrades on concrete surfaces with a half-life of approximately 2-3 hours at room temperature. nih.govnih.govresearchgate.net This degradation primarily occurs through the cleavage of the P-S bond, leading to an increase in the abundance of this compound on the surface as the VX concentration decreases. nih.govscience.gov The alkaline nature of concrete, typically having a pH of around 12, facilitates this hydrolysis process within the thin film of water present on the concrete surface. nih.govresearchgate.net The porosity and chemical composition of the concrete also play a role in the rate and pathways of degradation. dtic.milminsky.ai

Environmental conditions have a profound impact on the rate at which VX degrades to form this compound.

pH: The rate of VX hydrolysis is strongly dependent on pH. researchgate.net Alkaline conditions significantly accelerate the degradation process. nih.govnih.gov The degradation on concrete surfaces, for instance, is dominated by alkaline hydrolysis. nih.gov The rate of degradation increases with the surface pH of the concrete. nih.gov

Temperature: Temperature is another critical factor influencing the degradation rate. An increase in temperature generally leads to a faster breakdown of VX. nih.govnih.gov Studies on concrete have determined an activation energy of 50-60 kJ mol⁻¹ for VX degradation, which is consistent with alkaline hydrolysis. nih.govnih.gov This relationship indicates that VX will persist for shorter periods in warmer climates compared to colder ones.

The table below summarizes the findings on the degradation of VX on concrete surfaces, which directly relates to the formation of this compound.

| Parameter | Observation | Reference |

|---|---|---|

| Half-life on Concrete (Room Temp) | 2-3 hours | nih.govnih.govresearchgate.net |

| Primary Degradation Pathway | Cleavage of P-S and S-C bonds | nih.govnih.govresearchgate.net |

| Principal Degradation Product | This compound (DESH) | nih.govscience.gov |

| Effect of pH | Rate increases with surface pH | nih.gov |

| Effect of Temperature | Rate increases with temperature | nih.govnih.gov |

| Activation Energy on Concrete | 50-60 kJ mol⁻¹ | nih.govnih.gov |

Formation from VX Nerve Agent Degradation

Interaction with Biological Macromolecules and Enzyme Mechanisms

The chemical properties of this compound, particularly its thiol group, make it reactive towards biological macromolecules. This reactivity is leveraged in studies of enzyme mechanisms and for the development of biomarkers. The thiol group can form covalent bonds, such as disulfide bonds, with proteins and enzymes, which can alter their structure and function. For example, it is used in studies involving serine proteases to modify enzyme activity. Furthermore, this compound can form stable adducts with human serum albumin, and the detection of these adducts serves as a potential biomarker for exposure to the parent nerve agent, VX.

Disulfide Adduct Formation with Cysteine Residues in Proteins (e.g., Human Serum Albumin)

This compound (DPAET) is the thiol-containing leaving group of the nerve agent VX. springermedizin.de Following exposure to VX, DPAET can covalently bind to proteins through the formation of a disulfide bond with cysteine residues. springermedizin.de This reaction is particularly significant with Human Serum Albumin (HSA), the most abundant protein in blood plasma. researchgate.net

HSA contains a single free cysteine residue at position 34 (Cys34), which is highly reactive and susceptible to modification by electrophilic compounds. nih.govnih.gov DPAET reacts with the thiol group of Cys34 to form a stable disulfide adduct. This HSA-Cys34-DPAET adduct serves as a long-lasting and reliable biomarker for verifying exposure to VX, as protein adducts remain in circulation for weeks, offering a much longer detection window than the original agent or its immediate hydrolysis products. springermedizin.de

The detection of these specific adducts is a cornerstone of biomedical verification of nerve agent exposure. researchgate.net Researchers utilize advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), to identify and quantify these biomarkers. Proteolysis, often using enzymes like pronase, is employed to break down the albumin into smaller peptides, allowing for more precise analysis of the modified Cys34-containing peptide. springermedizin.deresearchgate.net

| Analytical Technique | Sample Preparation | Specific Adduct Detected | Significance |

|---|---|---|---|

| Microbore Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (µLC-ESI MS/HR MS) | Proteolysis of plasma proteins (e.g., with pronase) | Cys34(-DPAET)Pro and other DPAET-containing peptides | Enables highly sensitive and specific detection for forensic confirmation of VX exposure. springermedizin.deresearchgate.net |

| Thiol-Affinity Resin Enrichment | Removal of unmodified mercaptalbumin | Enriched HSA-Cys34 adducts | Increases the concentration of adducted protein, enhancing detection sensitivity. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of adducts | Derivatized DPAET-cysteine adducts | A well-established method for the analysis of volatile derivatives of biomarkers. nih.gov |

Studies on Enzyme Interactions and Activity Modification (e.g., Serine Proteases)

The role of this compound in studies of enzyme interactions is primarily understood through its origin as a byproduct of the inhibition of serine hydrolases by the nerve agent VX. Serine hydrolases are a large class of enzymes that utilize a key serine residue in their active site to catalyze the hydrolysis of substrates. nih.gov A critical member of this family is acetylcholinesterase (AChE), a serine protease that is essential for nervous system function. mmsl.czmirasafety.com

Organophosphorus nerve agents like VX are potent inhibitors of AChE. mmsl.czsemanticscholar.org The inhibition mechanism involves the phosphonylation of the catalytic serine residue in the enzyme's active site. nih.govacs.org During this reaction, the phosphorus atom of VX forms a covalent bond with the oxygen atom of the serine, leading to an inactivated enzyme. This covalent modification is highly stable and effectively irreversible, a process sometimes referred to as "aging." mirasafety.comsemanticscholar.org

Crucially, this inhibitory reaction releases the this compound moiety as a leaving group. nih.govacs.org Therefore, the detection of DPAET or its metabolites in a biological system is direct evidence that this specific enzyme inhibition event has occurred. nih.gov While DPAET itself is not the primary agent modifying the serine protease, its presence confirms the interaction between the parent nerve agent and the enzyme. Studies focusing on the detection of DPAET and its adducts (as described in section 5.2.1) are thus integral to understanding the molecular mechanism of toxicity and for verifying that serine proteases like AChE have been targeted and inhibited.

Advanced Analytical Methodologies for Diisopropylaminoethanethiol

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone of analytical chemistry for the identification and quantification of chemical compounds. Its high sensitivity and specificity make it ideal for detecting trace levels of Diisopropylaminoethanethiol and its derivatives. Coupling MS with chromatographic separation techniques further enhances its capabilities by resolving complex mixtures prior to analysis.

Microbore Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (µLC-ESI-HRMS) is a powerful technique for the analysis of non-volatile compounds in complex biological samples. This method has been successfully developed and validated for the simultaneous detection of albumin-derived biomarkers of VX exposure, including adducts formed by 2-(diisopropylamino)ethanethiol (B166743) (DPAET). nih.gov

In one application, a µLC-ESI MS/HR MS method was used to analyze rat plasma after in vitro incubation and in vivo exposure to VX. The method targeted the detection of the Cys34(-DPAET)Pro dipeptide, a product of DPAET binding to the cysteine-34 residue of albumin. The high-resolution capability of the mass spectrometer allows for precise mass measurements, enabling confident identification of the target analytes. The study demonstrated that biomarkers were stable through multiple freeze-thaw cycles and for extended periods in an autosampler, highlighting the robustness of the adducts for bioanalysis. nih.gov The use of microbore LC columns reduces solvent consumption and can increase sensitivity, which is crucial when dealing with trace amounts of biomarkers in limited sample volumes.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of selected precursor ions. The resulting fragment ions produce a characteristic spectrum that provides detailed structural information about the parent molecule. This technique is critical for the unambiguous identification of this compound-related compounds.

In the analysis of V-series nerve agents like VX, CID is employed to characterize the fragmentation pathways of the protonated molecules ([M+H]⁺). oup.com For instance, studies using electrospray ionization tandem mass spectrometry have detailed the MS² and MS³ fragmentation pathways of VX and its analogs. oup.com The fragmentation patterns are used to identify characteristic product ions. For V-series agents, a key fragmentation pathway involves the cleavage of the P-S bond, leading to the formation of ions that are indicative of the core structure. The resulting data can be used to build spectral libraries for confident identification in forensic and verification contexts. oup.com

Table 1: Key Mass Spectrometry Parameters for Biomarker Detection

| Parameter | Value/Setting |

| Chromatography | Microbore Liquid Chromatography (µLC) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Spectrometer | High-Resolution Tandem Mass Spectrometry (HR MS/MS) |

| Target Analyte Example | Cys34(-DPAET)Pro Dipeptide |

| Purpose | Detection of this compound adducts in plasma |

This is an interactive table based on data from research on VX biomarker analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. For polar analytes like the metabolites of VX, derivatization is often required to increase their volatility for GC analysis. nih.gov

GC-MS, often in both electron impact (EI) and chemical ionization (CI) modes, has been instrumental in forensic investigations. In one documented case, GC-MS and GC-MS-MS were used to analyze a serum sample from a victim of a VX attack. The analysis successfully identified key metabolites, including ethyl methylphosphonic acid and 2-(diisopropylamino-ethyl)methyl sulfide, a metabolite of the DPAET leaving group. opcw.orgoup.com This provided unequivocal proof of VX exposure and helped to clarify the metabolic pathway of the agent in humans. opcw.orgoup.com The use of tandem mass spectrometry (GC-MS-MS) enhances selectivity and sensitivity, which is crucial for detecting trace amounts of metabolites in complex biological matrices like serum. opcw.orgoup.com

Electrospray Ionization with multiple stages of mass analysis (ESI-MSn) provides profound detail on the structure and fragmentation of an analyte. This technique, often performed in an ion trap mass spectrometer, allows for the isolation of a fragment ion from an MS/MS experiment and subjects it to a further round of collision-induced dissociation (MS³).

This approach has been systematically used to characterize the fragmentation patterns of both G-series and V-series nerve agents. oup.com A study utilizing a quadrupole ion trap instrument performed direct infusion ESI-MS, ESI-MS², and ESI-MS³ analysis on 14 different nerve agents. For V-agents like VX, prominent protonated molecules ([M+H]⁺) were observed without the formation of sodium adducts or dimers that are common with G-agents. The systematic acquisition of MSn spectra allows for the construction of detailed fragmentation pathways, which can be used to predict the identity of unknown but related compounds with greater confidence, even without authentic reference standards. oup.com

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that bombards a sample surface with a primary ion beam, causing the ejection of secondary ions. wikipedia.orgtaylorfrancis.com These secondary ions are then analyzed by a mass spectrometer to determine the elemental and molecular composition of the outermost atomic layers of the surface. wikipedia.orgchimia.ch When coupled with an ion trap analyzer, SIMS can be used for in-situ analysis of modified surfaces. nih.gov

While specific applications for this compound are not widely published, the principles of static SIMS are well-suited for its detection on various surfaces. hidenanalytical.com Static SIMS, which uses a very low dose of primary ions, is ideal for analyzing molecular species on a surface with minimal fragmentation. nih.gov This could be applied, for example, in forensic scenarios to detect trace contamination of this compound on substrates like fabric, paper, or skin by identifying its characteristic molecular or fragment ions. surrey.ac.uk An instrument combining an ion trap for mass selection and analysis with a SIMS source would allow for the characterization of the compound's surface chemistry and distribution. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.com When coupled with mass spectrometry, UPLC-MS/MS is a formidable tool for the rapid and sensitive analysis of chemical warfare agent metabolites. nih.gov

A fast and sensitive UPLC-MS/MS method has been developed for the analysis of five nerve agent degradation products, including the primary metabolite of VX. The separation of all five compounds was achieved in under 1.8 minutes, a substantial improvement over traditional HPLC methods that could take over 20 minutes. This rapid analysis is critical in scenarios of suspected exposure where swift countermeasures are necessary. The method often employs Hydrophilic Interaction Chromatography (HILIC), which is well-suited for retaining and separating the polar degradation products of nerve agents. UPLC-MS/MS has also been successfully applied to detect protein adducts, such as those on butyrylcholinesterase, from plasma samples as low as 100 µL. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound-Related Analysis

| Technique | Typical Run Time | Key Advantage | Application Example |

| GC-MS | >20 minutes | Robust, established libraries | Identification of volatile VX metabolites in serum. opcw.orgoup.com |

| µLC-ESI-HRMS | Variable | High resolution, sensitivity | Detection of DPAET-albumin adducts in plasma. nih.gov |

| UPLC-MS/MS | < 2 minutes | High speed, high resolution | Rapid screening of five nerve agent degradation products. |

Spectroscopic Characterization Methods

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Resonance Raman Scattering (SERRS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes. nih.gov The technique exploits the enhancement of Raman scattering signals from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.com This enhancement can be several orders of magnitude, enabling the detection of even single molecules. researchgate.net The primary mechanisms behind this enhancement are electromagnetic, arising from localized surface plasmon resonance, and chemical, involving charge-transfer complexes between the analyte and the metal surface. mdpi.com

For this compound, the thiol group (-SH) would facilitate strong chemisorption onto SERS-active substrates, making it an ideal candidate for this analytical method. The resulting SERS spectrum would provide a detailed vibrational fingerprint of the molecule. While specific SERS studies on this compound are not prevalent in the literature, analysis of related thiol compounds allows for the prediction of characteristic Raman bands. For instance, the C-S stretching vibration, typically found in the 600-700 cm⁻¹ region, would be a prominent feature. The various C-H bending and stretching modes of the isopropyl and ethyl groups would also be observable, providing structural confirmation.

Surface-Enhanced Resonance Raman Scattering (SERRS) is a related technique that combines the enhancement of SERS with the resonance effect achieved when the laser excitation wavelength is close to an electronic absorption band of the analyte-metal complex. mdpi.com This can lead to even greater signal enhancements.

The application of SERS and SERRS to this compound would offer significant advantages in terms of sensitivity and specificity, making it a valuable tool for its detection in various matrices.

Table 1: Predicted SERS/SERRS Vibrational Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-S Stretch | 600 - 700 | Thiol |

| C-N Stretch | 1100 - 1200 | Tertiary Amine |

| C-H Bend (Isopropyl) | 1300 - 1400 | Isopropyl Group |

| C-H Stretch (Alkyl) | 2800 - 3000 | Ethyl and Isopropyl Groups |

Fourier-Transform Infrared (FTIR) Spectrometry (e.g., Attenuated Total Reflection Technique)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule based on the absorption of infrared radiation. The Attenuated Total Reflection (ATR) technique is a common sampling method in FTIR that allows for the direct analysis of liquid or solid samples with minimal preparation. nih.gov In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface and interacts with the sample in close contact.

For the analysis of this compound, the FTIR spectrum would reveal characteristic absorption bands corresponding to its functional groups. The S-H stretching vibration of the thiol group would be expected to appear as a weak band around 2550 cm⁻¹. The C-N stretching of the tertiary amine would likely be observed in the 1100-1200 cm⁻¹ region. Additionally, the spectrum would be rich with bands corresponding to the C-H stretching and bending vibrations of the alkyl groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretch | ~2550 (weak) |

| C-N | Stretch | 1100 - 1200 |

| C-H (Alkyl) | Stretch | 2850 - 2970 |

| C-H (Alkyl) | Bend | 1365 - 1470 |

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and often portable means for the detection of electroactive species like this compound. These techniques are based on measuring the current or potential changes resulting from redox reactions at an electrode surface.

Amperometric Enzyme Electrodes for Thiol Detection

Amperometric enzyme electrodes are biosensors that utilize an enzyme to catalyze a reaction with the target analyte, producing or consuming a species that can be electrochemically detected. For the detection of thiols, enzymes such as horseradish peroxidase or tyrosinase can be employed in various schemes. nih.gov A common approach involves the enzyme catalyzing the oxidation of a substrate, which is then coupled to the oxidation of the thiol. The resulting current is proportional to the thiol concentration.

While specific amperometric enzyme electrodes for this compound have not been described, the principle is applicable. An electrode could be constructed by immobilizing a suitable enzyme on a conductive support. The sensitivity and selectivity of such a sensor would depend on the enzyme's kinetics and the electrode's design. These biosensors can offer high selectivity due to the specific nature of enzyme-substrate interactions. mdpi.com

Carbon Nanotube-Modified Electrodes for Enhanced Sensing

Carbon nanotubes (CNTs) are often used to modify electrodes to enhance their sensing performance. imrpress.comimrpress.com The unique properties of CNTs, such as high surface area, excellent electrical conductivity, and electrocatalytic activity, can lead to lower detection limits and improved sensitivity. mdpi.com When used for the detection of thiols, CNT-modified electrodes can facilitate the oxidation of the thiol group at a lower potential and with a higher current response compared to bare electrodes. imrpress.com

The mechanism for enhanced sensing of this compound at a CNT-modified electrode would involve the electrocatalytic oxidation of the thiol moiety. The large surface area of the CNTs provides more active sites for the electrochemical reaction, while their conductive nature promotes efficient electron transfer. The performance of these sensors can be further tailored by functionalizing the CNTs with specific chemical groups or nanoparticles to improve selectivity and sensitivity. rsc.orgrsc.org

Table 4: Performance Characteristics of CNT-Modified Electrodes for Thiol Detection

| Analyte | Electrode Modification | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| L-cysteine | B-doped CNT/GCE | 0.26 µM | Not specified | nanomedicine-rj.com |

| Homocysteine | MWCNT paste electrode | 0.08 µM | 0.1 - 210.0 µM | nanomedicine-rj.com |

| Thiols | SWNT/GC | 10⁻⁶ - 10⁻⁷ M | 10⁻⁶ - 10⁻³ M | imrpress.com |

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy (EIS)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox behavior of a chemical species in solution. nih.govossila.com It involves applying a linearly varying potential to a working electrode and measuring the resulting current. ossila.com The potential is swept in a forward and then a reverse direction, completing a cycle. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the electron transfer reactions. ossila.comossila.com

Key parameters obtained from a cyclic voltammogram include the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (Ipa and Ipc). nih.gov These parameters can be used to determine the formal reduction potential, the number of electrons transferred, and the diffusion coefficient of the analyte. The shape of the voltammogram can also indicate the reversibility of the redox process and the presence of coupled chemical reactions. nih.gov

A typical CV setup consists of a three-electrode system: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter or auxiliary electrode (e.g., platinum wire). nih.govc3-analysentechnik.de The experiment is controlled by a potentiostat, which applies the potential waveform and measures the current. ossila.com

Table 1: Typical Experimental Parameters for Cyclic Voltammetry

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Initial Potential | 0.000 V | The starting potential of the voltage sweep. rsc.org |

| Scan Rate (ν) | 50 - 100 mV/s | The rate at which the potential is swept. nih.gov |

| Sweep Segments | 4 | The number of linear sweeps in the experiment. rsc.org |

| Sample Interval | 0.001 V | The potential increment at which current is measured. rsc.org |

| Quiet Time | 2 s | A delay before the potential sweep begins. rsc.org |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of electrochemical systems. mdpi.com It involves applying a small amplitude AC potential (or current) signal over a wide range of frequencies and measuring the resulting current (or potential) response. c3-analysentechnik.devub.be The impedance, a complex quantity, is then calculated as the ratio of the AC voltage to the AC current. jrossmacdonald.com

EIS data is often represented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. mdpi.com This plot can be modeled using an equivalent electrical circuit consisting of resistors, capacitors, and other electrical elements that represent the physical and chemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion. mdpi.comjrossmacdonald.com

This technique is highly sensitive to changes at the electrode surface and is widely used in corrosion studies, battery research, and biosensor development. c3-analysentechnik.devub.be For a compound like this compound, EIS could be used to study its adsorption behavior on an electrode surface or its effect on the corrosion of a metal.

Table 2: Key Parameters in Electrochemical Impedance Spectroscopy

| Parameter | Symbol | Description |

|---|---|---|

| Solution Resistance | Rs | The resistance of the electrolyte solution between the working and reference electrodes. mdpi.com |

| Charge Transfer Resistance | Rct | The resistance to the transfer of electrons across the electrode-electrolyte interface. mdpi.com |

| Double-Layer Capacitance | Cdl | The capacitance of the electrical double layer that forms at the interface. |

Proteolytic Protocols for Adduct Analysis

The formation of covalent adducts between reactive small molecules and proteins can significantly alter protein function and is a key mechanism in toxicology and pharmacology. nih.gov The analysis of these adducts often involves a "bottom-up" proteomics approach, where the adducted protein is first digested into smaller peptides using proteolytic enzymes.

Proteolytic Digestion is the process of cleaving a protein into smaller peptide fragments using a protease, which is an enzyme that catalyzes proteolysis. Trypsin is the most commonly used protease in proteomics because it specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues, resulting in peptides of a predictable size that are well-suited for mass spectrometry analysis.

The general workflow for analyzing protein adducts of a compound like this compound would involve:

Incubation of the target protein with the compound to allow for adduct formation.

Denaturation of the protein to unfold it and make it more accessible to the protease.

Reduction of disulfide bonds and alkylation of cysteine residues to prevent them from reforming.

Digestion of the protein with a protease, typically trypsin.

Analysis of the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer detects the mass-to-charge ratio of the peptides. Peptides that have been modified by the adduction of this compound will exhibit a specific mass shift corresponding to the molecular weight of the bound molecule. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides and determine the precise amino acid residue to which the adduct is attached. mdpi.com

Table 3: Common Reagents and Conditions in Proteolytic Protocols for Adduct Analysis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Denaturation | Urea, Guanidine hydrochloride | To unfold the protein and expose cleavage sites. |

| Reduction | Dithiothreitol (DTT) | To break disulfide bonds. |

| Alkylation | Iodoacetamide | To prevent the reformation of disulfide bonds. |

| Digestion | Trypsin | To cleave the protein into smaller peptides. |

Identifying the specific sites of adduction on a protein can provide valuable insights into the mechanism of action of a compound and its potential biological effects. nih.govmdpi.com

Applications of Diisopropylaminoethanethiol in Materials Science and Industrial Processes

Reagent and Building Block in Complex Organic Synthesis

Organic building blocks are fundamental functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com In this context, Diisopropylaminoethanethiol (DPAET) functions as a valuable reagent and a key building block for creating more intricate molecules. Its utility in organic synthesis is largely attributed to the reactivity of its thiol (-SH) group, which readily participates in a variety of chemical reactions.

The thiol group in DPAET acts as a potent nucleophile, enabling it to displace leaving groups in substitution reactions. This reactivity is particularly notable in the synthesis of organophosphorus compounds. The compound can also be used as a reagent for the preparation of thioethers and can catalyze the formation of carbon-sulfur bonds. smolecule.com The bifunctional amine-thiol structure allows it to act as a linker molecule, connecting different molecular fragments. smolecule.com

Key reactions involving this compound as a building block include:

Nucleophilic Substitution : The thiolate anion (RS⁻) is a strong nucleophile that can participate in SN2 reactions to form new carbon-sulfur bonds.

Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

Thioether Formation : It serves as a direct precursor for the synthesis of various thioethers. smolecule.com

The strategic selection and manipulation of building blocks like this compound allow chemists to synthesize a wide array of compounds with tailored properties for diverse applications, from medicinal chemistry to materials science. hilarispublisher.com

Applications in Polymer Synthesis

The reactivity of the thiol group in this compound makes it a useful monomer and chain transfer agent in polymer synthesis. One of the key reactions it participates in is "thiol-ene click chemistry." smolecule.com This process involves the efficient and specific addition of a thiol group across a carbon-carbon double bond (an alkene), often initiated by light or a radical initiator. smolecule.com This reaction is a powerful tool in polymer science for creating well-defined polymer structures and for functionalizing existing polymers. smolecule.com

Additionally, the principles of using amine-containing monomers are well-established in polymer chemistry. For instance, related structures like 2-(diisopropylamino)ethyl methacrylate (B99206) (DPA) are used to create pH-sensitive amphiphilic block copolymers through processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Porous polymers have also been synthesized through thio-Michael addition reactions involving multifunctional thiols and acrylates. rsc.org The presence of the diisopropylaminoethylthiol moiety can impart specific functionalities and responsiveness to the resulting polymer chains.

Surface Modification and Nanomaterial Functionalization

The surface modification of nanoparticles is a critical strategy for tailoring their physicochemical properties and enhancing their stability and functionality for various applications, particularly in biological fluids. nih.govnih.gov this compound is a candidate for such applications due to its dual functionality. smolecule.com The molecule possesses two distinct chemical groups—a thiol and an amine—that can interact differently with surfaces and other molecules. smolecule.com

The amine group can interact with a variety of surfaces, while the thiol group provides a strong anchoring point to specific materials, most notably noble metals. smolecule.com This bifunctionality allows for the precise engineering of surface properties, enabling researchers to control factors like solubility, stability against aggregation, and the attachment of other functional moieties. smolecule.commdpi.com

Table 1: Functional Groups of this compound for Surface Modification

| Functional Group | Chemical Formula | Primary Role in Surface Modification |

| Thiol | -SH | Forms strong covalent bonds with metal surfaces (e.g., gold, silver), acting as a robust anchor. smolecule.com |

| Amine (Tertiary) | -N(CH(CH₃)₂)₂ | Can interact with various surfaces and can be protonated to alter surface charge; provides a site for further chemical reactions. smolecule.com |

The interaction between thiol groups and gold surfaces is a cornerstone of self-assembled monolayer (SAM) technology. nih.gov The thiol group of this compound forms a strong, stable covalent bond with gold and other metal surfaces. smolecule.com This chemisorption process is highly specific and results in the formation of dense, well-ordered molecular layers on the substrate. nih.govosti.gov

This robust anchoring chemistry is widely exploited in nanotechnology and materials science for several purposes:

Nanoparticle Stabilization : Coating gold nanoparticles with thiol-containing molecules like this compound prevents their aggregation in solution. nih.gov

Surface Property Tailoring : The exposed amine groups of the monolayer can be used to control the surface's hydrophilicity, charge, and chemical reactivity. smolecule.com

Bioconjugation : The amine can be used to attach biomolecules, while the thiol end anchors the entire assembly to a gold nanoparticle or surface, creating functional bioprobes or sensors. smolecule.com

The strength of the thiol-gold bond ensures the durability and stability of the functionalized surface, which is essential for the development of advanced materials and devices. nih.gov

Intermediate in Specialty Chemical Manufacturing

Specialty chemical intermediates are compounds that serve as precursors in the synthesis of high-value, performance-oriented chemicals used across various industries, including pharmaceuticals, agriculture, and plastics. grahamchemical.comslnpharmachem.com this compound fits this classification as it is a building block for more complex molecules rather than an end-product itself. smolecule.com It is categorized commercially as a bulk drug intermediate, highlighting its role in the pharmaceutical supply chain. echemi.com Its synthesis and use as a precursor are critical steps in the manufacturing of certain specialty chemicals.

Relevance in Chemical Demilitarization Technologies

This compound is directly relevant to chemical demilitarization due to its role as a key precursor in the synthesis of the V-series nerve agent VX. nih.gov VX, or O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate, is a highly toxic organophosphorus compound. nih.govnih.gov International treaties, such as the Chemical Weapons Convention, mandate the destruction of chemical weapon stockpiles. osd.milwar.gov The United States has operated a chemical demilitarization program to safely eliminate its stockpile using technologies such as neutralization followed by biotreatment. war.govarmy.mil

Because this compound is a direct precursor to VX, it is classified as a chemical weapon precursor and its handling is subject to strict regulations. nih.gov Its presence and chemistry are of significant interest in defense and security studies. smolecule.com

During the chemical neutralization of VX, a primary method of destruction is hydrolysis. nih.gov This process breaks the P-S bond in the VX molecule. nih.gov this compound is a principal product of this P-S bond hydrolysis. nih.govnih.gov Therefore, in the context of chemical demilitarization, after the initial breakdown of the VX agent, the resulting waste stream, known as the hydrolysate, contains this compound among other products.

Computational and Theoretical Studies of Diisopropylaminoethanethiol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

While specific quantum mechanical studies focusing exclusively on Diisopropylaminoethanethiol are not extensively found in publicly available literature, the application of these methods can be readily described. Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic structure of molecules. rasayanjournal.co.in DFT calculations could provide fundamental insights into the intrinsic properties of this compound.

These calculations focus on the electron density to determine the ground-state properties of a molecule. rasayanjournal.co.in For this compound, a DFT analysis would typically yield a set of quantum chemical descriptors that characterize its stability and reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov

Other key properties that can be calculated include the molecule's dipole moment, polarizability, and first-order hyperpolarizability, which are essential for understanding its response to electric fields and its potential in nonlinear optical applications. journaleras.com Furthermore, DFT enables the calculation of global reactivity descriptors, which help rationalize the molecule's behavior in chemical reactions. rasayanjournal.co.in

A Molecular Electrostatic Potential (MEP) map can also be generated. This map illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show a negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, indicating these as primary sites for interaction.

This table represents typical descriptors that would be calculated in a standard DFT study to assess the reactivity and electronic properties of a molecule like this compound.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ukaazpublications.com For this compound, docking studies are particularly relevant for understanding its interactions with two key proteins: acetylcholinesterase (AChE) and human serum albumin (HSA).

Interaction with Acetylcholinesterase (AChE): this compound is structurally related to the V-series nerve agent VX, which is a potent inhibitor of AChE. jetir.orgnih.gov VX exerts its toxicity by covalently binding to a serine residue (Ser203) within the catalytic active site (CAS) of AChE, leading to the inactivation of the enzyme. jetir.orgnih.gov This results in an accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis. wikipedia.org

A molecular docking study of this compound into the active site of AChE would be crucial for understanding the initial non-covalent interactions that precede potential covalent bond formation by related compounds. The AChE active site is located at the bottom of a deep and narrow gorge and contains the catalytic triad (Ser203, His447, Glu334). nih.govlupinepublishers.com It also includes a peripheral anionic site (PAS) at the gorge's entrance, which contains key aromatic residues like Trp286, Tyr72, and Tyr124 that help guide the ligand into the active site. nih.govresearchgate.net Docking simulations would predict the binding pose of this compound, identifying key interactions such as hydrogen bonds and hydrophobic contacts with these residues, and provide a binding affinity score to estimate the strength of the interaction.

Interaction with Human Serum Albumin (HSA): Human serum albumin is the most abundant protein in blood plasma and is responsible for the transport of many endogenous and exogenous compounds. nih.gov The binding of toxic compounds or their metabolites to HSA is important for understanding their distribution and for the development of biomarkers. This compound can act as a biomarker for exposure to VX, making its interaction with HSA a subject of significant interest. HSA has two primary drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). nih.govnih.gov

Sudlow Site I: Located in subdomain IIA, this site is a large, hydrophobic pocket that typically binds bulky heterocyclic compounds. Key residues include Trp214, Arg218, Arg222, and Tyr150. nih.govmdpi.com

Sudlow Site II: Located in subdomain IIIA, this site preferentially binds aromatic carboxylates. Important interacting residues include Arg410 and Tyr411. nih.govmdpi.com

Molecular docking would be used to predict whether this compound binds preferentially to one of these sites. The simulation would reveal the specific amino acid residues involved in the interaction, which are likely to be dominated by hydrophobic and van der Waals forces, and potentially hydrogen bonds involving the thiol or amino groups.

Table 2: Key Protein Targets and Binding Site Residues for Docking this compound

| Protein Target | Binding Site | Key Interacting Amino Acid Residues | Rationale for Study |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS) & Peripheral Anionic Site (PAS) | CAS: Ser203, His447, Trp86, Tyr337PAS: Trp286, Tyr72, Tyr124, Phe295 | Understanding mechanism of inhibition related to its role as a VX precursor/hydrolysate. |

| Human Serum Albumin (HSA) | Sudlow Site I (Subdomain IIA) | Trp214, Arg222, Lys199, Tyr150, His242 | Investigating transport and distribution in blood; biomarker development. |

Free Energy Calculations in Biological Systems

While molecular docking provides a valuable prediction of the binding pose and a qualitative score of affinity, free energy calculations offer a more quantitative and theoretically rigorous estimation of the binding free energy (ΔGbind). springernature.com These methods are computationally intensive but are considered a gold standard for predicting binding affinities. Common methods include alchemical free energy calculations like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), as well as end-point methods like MM/PBSA and MM/GBSA. nih.govnih.gov

Alchemical Free Energy Methods: Alchemical methods such as TI and FEP calculate the free energy difference between two states by computationally "transforming" or "mutating" one molecule into another in a non-physical (alchemical) pathway. acs.org To calculate the absolute binding free energy of this compound to a protein like AChE or HSA, a thermodynamic cycle is employed. nih.govresearchgate.net

The calculation proceeds in two separate legs:

In Solution: The ligand (this compound) is gradually "annihilated" from a box of explicit solvent. This is done by slowly turning off its interactions (electrostatic and van der Waals) with the surrounding water molecules over a series of intermediate steps. The free energy change for this process (ΔGsolv) is calculated.

In the Protein: The same annihilation process is performed for the ligand while it is bound in the active site of the protein. The free energy change for this leg (ΔGcomplex) is calculated.

The absolute binding free energy is then determined by the difference between these two values: ΔGbind = ΔGcomplex - ΔGsolv. nih.gov These calculations require extensive molecular dynamics simulations to adequately sample the conformational space at each intermediate step of the alchemical transformation, but they can yield binding affinities with very high accuracy. rsc.org